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Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the

structure elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key

intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental

data for this specific compound in public literature, this guide synthesizes information from

closely related analogs and established spectroscopic principles. It details the expected

outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS),

and Fourier-transform infrared (FTIR) spectroscopy. Furthermore, it outlines detailed

experimental protocols and presents data in a structured format to aid researchers in the

characterization of this and similar molecules.

Introduction
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a bifunctional molecule incorporating

a piperazine ring, a Boc-protecting group, and a guanidinium-like carbamimidoyl group. This

combination of functionalities makes it a valuable building block in the synthesis of various

biologically active compounds. Accurate structural confirmation is paramount for its use in drug
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discovery and development. This document serves as a practical guide to its structural

characterization using modern analytical techniques.

Chemical Structure and Properties
IUPAC Name: tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

Molecular Formula: C₁₀H₂₀N₄O₂

Molecular Weight: 228.29 g/mol

CAS Number: 1805533-76-7

Table 1: Predicted Physicochemical Properties

Property Value Source

Molar Mass 228.29 g/mol Calculated

XLogP3 -0.2 Predicted

Hydrogen Bond Donor Count 3 Calculated

Hydrogen Bond Acceptor

Count
4 Calculated

Rotatable Bond Count 2 Calculated

Spectroscopic Characterization
The structural elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate relies on

the synergistic interpretation of data from NMR, MS, and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

the molecule.

3.1.1. ¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the Boc group, the

piperazine ring protons, and the protons of the carbamimidoyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-C(CH₃)₃ (Boc) ~1.45 Singlet 9H

-CH₂-N(Boc)-CH₂-

(Piperazine)
~3.4-3.6 Triplet or Multiplet 4H

-CH₂-N(C=NH)-CH₂-

(Piperazine)
~3.1-3.3 Triplet or Multiplet 4H

-NH₂ and =NH

(Carbamimidoyl)
~7.0-8.5 Broad Singlet(s) 3H

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)

-C(CH₃)₃ (Boc) ~28.5

-C(CH₃)₃ (Boc) ~80.0

-CH₂-N(Boc)-CH₂- (Piperazine) ~44-46

-CH₂-N(C=NH)-CH₂- (Piperazine) ~48-50

-C=O (Boc) ~155.0

-C=NH (Carbamimidoyl) ~158-160

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. For a compound with a basic guanidinium group, electrospray ionization (ESI) in

positive ion mode is highly effective.

Table 4: Expected Mass Spectrometry Data (ESI+)

Ion m/z (calculated)

[M+H]⁺ 229.1664

[M+Na]⁺ 251.1484

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

N-H (Amine/Imine) Stretch 3100-3400 (broad)

C-H (Aliphatic) Stretch 2850-2980

C=O (Carbamate) Stretch 1680-1710 (strong)

C=N (Imine) Stretch 1640-1690

N-H Bend 1580-1650

C-N Stretch 1000-1350

Experimental Protocols
The following are detailed protocols for the key analytical experiments.

NMR Spectroscopy
4.1.1. Sample Preparation
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Weigh 5-10 mg of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or

MeOD). Given the polar nature of the carbamimidoyl group, DMSO-d₆ is a recommended

starting point.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer.

¹H NMR:

Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 16 ppm.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (ESI-MS)
4.2.1. Sample Preparation

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

4.2.2. Data Acquisition
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Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is a good starting

point.

Scan Range: m/z 50-500.

FTIR Spectroscopy
4.3.1. Sample Preparation (ATR-FTIR)

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

4.3.2. Data Acquisition

Instrument: FTIR Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum should be collected before running the sample.

Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of tert-butyl
4-carbamimidoylpiperazine-1-carboxylate.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

Synthesis of Target Compound

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS) FTIR Spectroscopy

NMR Data Analysis:
- Chemical Shifts

- Integration
- Coupling Patterns

MS Data Analysis:
- Molecular Ion Peak

- Fragmentation Pattern

FTIR Data Analysis:
- Characteristic Functional Group Bands

Structure Confirmed

Click to download full resolution via product page

A logical workflow for the synthesis, purification, and structural elucidation of the target
compound.

Key Functional Groups and Their Spectroscopic
Signatures
This diagram illustrates the relationship between the key functional groups of the molecule and

their expected spectroscopic signals.
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NMR Signals

FTIR Bands (cm⁻¹)

MS Signal (m/z)

tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

Boc Group

Piperazine Ring

Carbamimidoyl Group

¹H: ~1.45 ppm (s, 9H)
¹³C: ~28.5, ~80.0, ~155.0 ppm

¹H: ~3.1-3.6 ppm (m, 8H)
¹³C: ~44-50 ppm

¹H: ~7.0-8.5 ppm (br s, 3H)
¹³C: ~158-160 ppm

C=O Stretch: 1680-1710

C-H Stretch: 2850-2980

N-H Stretch: 3100-3400
C=N Stretch: 1640-1690

[M+H]⁺: 229.1664
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Correlation of molecular fragments with their expected spectroscopic signatures.
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Conclusion
The structural elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate can be

confidently achieved through a combined analytical approach. While direct spectral data is not

readily available, the predicted values and methodologies outlined in this guide, based on

analogous structures and fundamental principles, provide a robust framework for researchers.

Careful execution of these experiments and thorough data interpretation will ensure the

unambiguous confirmation of the molecule's structure, a critical step for its application in

pharmaceutical research and development.

To cite this document: BenchChem. [Structure Elucidation of Tert-butyl 4-
carbamimidoylpiperazine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b142736#tert-butyl-4-
carbamimidoylpiperazine-1-carboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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